molecular formula C6H12O10S B162141 Gluconate 6-sulfate CAS No. 10092-88-3

Gluconate 6-sulfate

Cat. No.: B162141
CAS No.: 10092-88-3
M. Wt: 276.22 g/mol
InChI Key: ACNVLPBLRLGASF-SQOUGZDYSA-N
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Description

Gluconate 6-sulfate is a chemical compound derived from gluconic acid, where a sulfate group is attached to the sixth carbon atom of the gluconate molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gluconate 6-sulfate typically involves the sulfonation of gluconic acid or its derivatives. One common method is the reaction of gluconic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is carefully regulated to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, this compound can be produced through a continuous process involving the sulfonation of gluconic acid in large reactors. The reaction conditions, including temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Gluconate 6-sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced compounds.

Scientific Research Applications

Gluconate 6-sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities.

    Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease processes.

    Industry: In industrial applications, this compound is used in the formulation of cleaning agents, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of gluconate 6-sulfate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

    Gluconate: The parent compound of gluconate 6-sulfate, lacking the sulfate group.

    Sulfate Derivatives: Other sulfate derivatives of gluconic acid, such as gluconate 3-sulfate or gluconate 2-sulfate.

Uniqueness: this compound is unique due to the specific position of the sulfate group on the sixth carbon atom, which imparts distinct chemical and biological properties. This positional specificity can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-sulfooxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O10S/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H,13,14,15)/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNVLPBLRLGASF-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143577
Record name Gluconate 6-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10092-88-3
Record name Gluconate 6-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gluconate 6-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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